molecular formula C7H7BN2O2 B1521094 1H-ベンゾイミダゾール-4-イルボロン酸 CAS No. 499769-95-8

1H-ベンゾイミダゾール-4-イルボロン酸

カタログ番号: B1521094
CAS番号: 499769-95-8
分子量: 161.96 g/mol
InChIキー: UNWJCMBQRPPTIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Benzimidazol-4-ylboronic acid

科学的研究の応用

Antiviral Activity

Benzimidazole derivatives, including 1H-benzimidazol-4-ylboronic acid, have shown promising antiviral properties against various viral pathogens:

  • HIV : Several studies have synthesized benzimidazole derivatives as reverse transcriptase inhibitors (RTIs) against HIV-1. Notably, compounds derived from 1H-benzimidazol-4-ylboronic acid have demonstrated effective inhibition of HIV replication with low EC50 values, indicating their potential as anti-HIV agents .
  • Hepatitis B and C : High-throughput screening has identified benzimidazole derivatives that inhibit the secretion of hepatitis B surface antigen (HBsAg) and exhibit activity against hepatitis C virus (HCV). Some compounds have shown EC50 values in the nanomolar range, indicating strong antiviral efficacy .

Cancer Therapeutics

The compound's boronic acid functionality allows it to interact with various biological targets, making it a candidate for cancer therapy:

  • PI3 Kinase Inhibition : Research has indicated that benzimidazole boronic acid derivatives can inhibit PI3 kinase activity, a critical pathway in cancer cell proliferation and survival. This suggests potential applications in treating cancers such as breast cancer and multiple myeloma .
  • PARP Inhibitors : Certain derivatives have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. These compounds may enhance the effectiveness of chemotherapy by preventing cancer cells from repairing DNA damage .

Anti-inflammatory Properties

1H-benzimidazol-4-ylboronic acid has also been investigated for its anti-inflammatory effects:

  • Cyclooxygenase Inhibition : Studies have shown that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Compounds derived from this structure have demonstrated lower IC50 values compared to standard anti-inflammatory drugs like diclofenac .

Summary Table of Applications

Application AreaSpecific ActivityNotable Findings
AntiviralHIV, HBV, HCVEffective RTIs with low EC50 values against HIV strains
Cancer Therapy

生物活性

1H-Benzimidazol-4-ylboronic acid (C7H7BN2O2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids, including this compound, are known for their ability to interact with various biomolecules, leading to potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of 1H-benzimidazol-4-ylboronic acid, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

The biological activity of 1H-benzimidazol-4-ylboronic acid is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzyme activities and inhibition of specific molecular targets involved in disease pathways. For instance, boronic acids are known to inhibit proteasomes and certain kinases, which are critical in cancer cell proliferation and survival .

Anticancer Activity

1H-Benzimidazol-4-ylboronic acid has shown promising anticancer properties in various studies:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that derivatives of benzimidazole, including 1H-benzimidazol-4-ylboronic acid, exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K562S (chronic myeloid leukemia) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .
  • Synergistic Effects : Studies have indicated that combining 1H-benzimidazol-4-ylboronic acid with other chemotherapeutic agents can enhance anticancer efficacy, particularly in overcoming drug resistance mechanisms in cancer cells .

Antibacterial Activity

Research has highlighted the antibacterial potential of boronic acids:

  • Inhibition of Resistant Strains : 1H-Benzimidazol-4-ylboronic acid derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations. This suggests a potential role in treating antibiotic-resistant infections .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties:

  • Free Radical Scavenging : In vitro assays demonstrated that 1H-benzimidazol-4-ylboronic acid exhibits significant free radical scavenging activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress associated with various diseases .

Case Studies

Several studies have explored the biological activity of 1H-benzimidazol-4-ylboronic acid:

  • Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a high selectivity index, suggesting low toxicity to normal cells while effectively targeting cancerous cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties, revealing that 1H-benzimidazol-4-ylboronic acid inhibits the growth of several bacterial strains, including E. coli and MRSA. The compound's mechanism was linked to its ability to disrupt bacterial protein synthesis .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerMCF-7 (Breast Cancer)IC50 = 18.76 µg/mL
AnticancerK562S (CML)Effective at low doses
AntibacterialMRSAMIC = 7.81 µg/mL
AntioxidantFree Radical ScavengingIC50 = 0.14 ± 0.01 µg/mL

特性

IUPAC Name

1H-benzimidazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWJCMBQRPPTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)NC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663409
Record name 1H-Benzimidazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-95-8
Record name B-1H-Benzimidazol-7-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499769-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazol-4-ylboronic acid
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazol-4-ylboronic acid
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazol-4-ylboronic acid
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazol-4-ylboronic acid
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazol-4-ylboronic acid
Reactant of Route 6
1H-Benzimidazol-4-ylboronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。